molecular formula C19H16N2O3 B7729628 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B7729628
M. Wt: 320.3 g/mol
InChI Key: PDRBMIROZRROSS-UDWIEESQSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). Schiff bases are widely studied due to their diverse biological activities and ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its ability to interact with biological molecules through hydrogen bonding, coordination with metal ions, and redox reactions. The compound can target specific enzymes and proteins, leading to inhibition or modulation of their activities. The exact molecular pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and naphthyl groups. These features contribute to its distinct chemical reactivity and biological activities compared to other similar Schiff bases .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-16-9-8-15(18(23)11-16)12-20-21-19(24)10-14-6-3-5-13-4-1-2-7-17(13)14/h1-9,11-12,22-23H,10H2,(H,21,24)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRBMIROZRROSS-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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